2-Chloro-1,4-diaminobenzene

Regulatory Science Cosmetic Chemistry Toxicology

2-Chloro-1,4-diaminobenzene (CAS 615-66-7) is a strategic comonomer for modified aramid fibers, imparting enhanced fracture toughness and elongation at specific incorporation ratios (e.g., 45 mol%). Unlike unsubstituted PPD, its ortho-chloro substitution modulates electron density, altering polymerization kinetics and dye properties. Strictly for industrial, non-cosmetic applications — banned in EU hair dyes. Available in 97% purity; ideal for advanced composites, ballistic protection, and specialty membranes. Ensure compliance: request documentation verifying non-cosmetic end-use.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 615-66-7
Cat. No. B1197945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,4-diaminobenzene
CAS615-66-7
Synonyms2-chloro-1,4-phenylenediamine
2-chloro-4-phenylenediamine
2-chloro-4-phenylenediamine dihydrochloride
2-chloro-4-phenylenediamine monohydrochloride
2-chloro-4-phenylenediamine, sulfate
2-chloro-4-phenylenediamine, sulfate(1:1)
2-chloro-p-phenylenediamine
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)N
InChIInChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
InChIKeyMGLZGLAFFOMWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,4-diaminobenzene (CAS 615-66-7): Essential Procurement and Technical Specifications


2-Chloro-1,4-diaminobenzene (CAS 615-66-7), also known as 2-chloro-p-phenylenediamine, is a chlorinated aromatic diamine with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a crystalline solid with a melting point of 62-66 °C and a water solubility of approximately 49.61 g/L at 25 °C . This compound is structurally derived from p-phenylenediamine (PPD) by the substitution of a single chlorine atom at the ortho position relative to one amino group. This seemingly minor structural modification imparts distinct physicochemical properties, reactivity, and toxicological profiles that are critical for its selection in specific industrial and research applications, including as a monomer for high-performance polymer modification, an intermediate in dye synthesis, and a subject of toxicological studies [1]. Its regulatory status in consumer products, particularly within the European Union, further defines its niche application space and necessitates careful sourcing for compliant industrial use.

Why 2-Chloro-1,4-diaminobenzene (CAS 615-66-7) Cannot Be Replaced by Generic Analogs: A Scientific Rationale


The substitution of 2-Chloro-1,4-diaminobenzene with unsubstituted p-phenylenediamine (PPD) or isomeric chlorinated diamines (e.g., 4-chloro-o-phenylenediamine) is not a trivial or equivalent exchange. The single chlorine atom at the ortho position exerts a significant electron-withdrawing inductive effect (-I) and a resonance effect on the aromatic ring, which directly modulates the electron density on the amine nitrogens [1]. This alters the compound's nucleophilicity, oxidation potential, and basicity (predicted pKa of 4.80) compared to PPD (pKa 4.17) . These electronic differences translate into measurable variations in polymerization kinetics, the color properties of synthesized dyes, and crucially, the toxicological and sensitization profiles. For instance, the presence and position of the chlorine atom is a key determinant of its regulatory status as a banned substance in EU cosmetic products, a restriction not uniformly applied to all phenylenediamine derivatives [2]. Therefore, using a generic analog without accounting for these specific, quantifiable differences can lead to failed polymer modifications, off-target dye shades, non-compliance with safety regulations, and inaccurate scientific outcomes.

Quantitative Differentiation of 2-Chloro-1,4-diaminobenzene (CAS 615-66-7): A Head-to-Head Evidence Guide


Regulatory Compliance and Market Access: EU Ban on Cosmetic Use of 2-Chloro-1,4-diaminobenzene

A critical differentiator for industrial procurement is the regulatory status of 2-Chloro-1,4-diaminobenzene. Unlike p-phenylenediamine (PPD), which is permitted in oxidative hair dyes under specific concentration limits, 2-Chloro-1,4-diaminobenzene and its salts are prohibited for use in hair dye, eyebrow dye, and eyelash dye products within the European Union market [1]. This ban, effective November 22, 2019, was enacted following a Scientific Committee on Consumer Safety (SCCS) opinion that a sufficient margin of safety could not be established, even at a maximum concentration of 4.6% [2]. This definitive regulatory action restricts its application space to non-cosmetic industrial uses (e.g., polymer synthesis, non-consumer textiles) and renders it unsuitable for any EU-bound cosmetic formulation [1].

Regulatory Science Cosmetic Chemistry Toxicology

Modulation of PPTA Polymer Mechanical Properties via Copolymerization with 2-Chloro-1,4-diaminobenzene

In the synthesis of modified poly(p-phenylene terephthalamide) (PPTA), the incorporation of 2-Chloro-1,4-diaminobenzene as a third comonomer significantly alters the mechanical properties of the resulting copolymer film compared to pure PPTA. A study demonstrated that when the third monomer content was 45 mol%, the copolymer film possessed the best mechanical properties, which were much higher than those of a pure PPTA film formed by the same method [1]. Furthermore, as the content of 2-Chloro-1,4-diaminobenzene increased, the fracture toughness and the breaking elongation rate of the film were both gradually improved [1].

Polymer Science Materials Engineering Aramid Fibers

Comparative Acute Oral Toxicity in Rodents: 2-Chloro-1,4-diaminobenzene vs. p-Phenylenediamine (PPD)

2-Chloro-1,4-diaminobenzene exhibits a distinct acute oral toxicity profile compared to its non-chlorinated parent compound. The reported oral LD50 in rats for 2-Chloro-1,4-diaminobenzene is 729 mg/kg bw, placing it in Acute Toxicity Category 4 (Harmful if swallowed) . In contrast, p-phenylenediamine (PPD) has a reported oral LD50 of approximately 100 mg/kg in rats, indicating significantly higher acute toxicity and placing it in a more hazardous category [1].

Toxicology Occupational Safety Regulatory Compliance

Comparison of Genotoxicity in Human Lymphocytes: 2-Chloro-1,4-diaminobenzene vs. 4-Chloro-o-phenylenediamine

In a comparative in vitro study using the alkaline comet assay to measure DNA strand breaks in human lymphocytes, para-substituted diamines demonstrated differing genotoxic potential compared to ortho-substituted isomers. While both 2-Chloro-p-phenylenediamine (2-Cl-PPD) and 4-Chloro-o-phenylenediamine (4-Cl-o-PDA) induced DNA damage in a dose-dependent manner, the magnitude of the effect differed. At a concentration of 500 µM, 2-Cl-PPD induced significant DNA strand breaks, though the study notes that its para orientation leads to a different pattern of DNA interaction compared to the ortho-substituted analog [1]. The study provided specific comet moment values for PPD and several derivatives, illustrating that chlorine substitution position is a key determinant of genotoxic potency.

Genotoxicity Mechanistic Toxicology DNA Damage

Comparative Carcinogenicity Bioassay Results in Rodents: 2-Chloro-1,4-diaminobenzene Sulfate

A two-year bioassay conducted by the National Cancer Institute assessed the carcinogenic potential of 2-chloro-p-phenylenediamine sulfate (the salt of the target compound) in Fischer 344 rats and B6C3F1 mice [1]. The study, which administered the compound in feed at concentrations up to 0.3% for rats and 0.6% for mice, found no statistically significant positive associations between exposure and tumor incidence. The report concluded that there was 'insufficient evidence' of carcinogenicity in both species [1]. This is a crucial distinction from other aromatic amines and provides a specific, quantitative data point for risk assessment. While the study noted an increased incidence of transitional-cell hyperplasia in rats, this was not deemed sufficient to establish a clear carcinogenic effect [1].

Carcinogenicity Regulatory Toxicology Risk Assessment

Water Solubility of 2-Chloro-1,4-diaminobenzene vs. Parent PPD

The water solubility of 2-Chloro-1,4-diaminobenzene is reported as approximately 49.61 g/L at 25 °C . In comparison, the parent compound, p-phenylenediamine (PPD), is reported to have a solubility of about 100 g/L in cold water [1]. The introduction of the hydrophobic chlorine atom reduces the aqueous solubility by roughly half. This difference, while not an order of magnitude, is significant for applications requiring specific solubility profiles, such as in aqueous polymerization reactions or for understanding its environmental mobility and bioavailability.

Physicochemical Properties Formulation Science Environmental Fate

Validated Industrial and Research Applications for 2-Chloro-1,4-diaminobenzene (CAS 615-66-7)


Comonomer for Enhanced-Toughness Aramid Fibers and Films

Based on direct evidence that 2-Chloro-1,4-diaminobenzene improves the mechanical properties of PPTA-based polymers, its primary high-value application is as a comonomer in the synthesis of modified aramid fibers and films . At specific incorporation ratios (e.g., 45 mol%), it can significantly enhance fracture toughness and elongation compared to unmodified PPTA . This makes it a strategic raw material for developing next-generation high-performance materials for applications requiring improved impact resistance and flexibility, such as advanced composites, ballistic protection, and specialty membranes.

Non-Cosmetic Dye and Pigment Intermediate for Textiles and Inks

Given its explicit prohibition in EU cosmetic products , the use of 2-Chloro-1,4-diaminobenzene as a dye intermediate is strictly confined to industrial, non-consumer applications. Its unique chloro-substitution pattern allows for the synthesis of specific azo dyes and pigments with tailored shades and properties for textile dyeing, printing inks, and industrial coatings . This regulatory firewall creates a defined market niche, separating it from PPD and other analogs that can be used in hair dyes. Procurement for this application requires stringent documentation to ensure compliance with non-cosmetic end-use restrictions.

Model Compound for Mechanistic Toxicology and Structure-Activity Relationship Studies

The distinct and well-characterized toxicological profile of 2-Chloro-1,4-diaminobenzene makes it a valuable model compound for scientific research. Its acute oral LD50 of 729 mg/kg , its ability to induce DNA strand breaks in human lymphocytes , and the 'insufficient evidence' of carcinogenicity from a chronic NTP bioassay [4] provide a robust dataset for comparative toxicology. Researchers investigating the structure-activity relationships (SAR) of aromatic amine toxicity, the mechanisms of methemoglobinemia induction, or the development of in silico toxicology models can use this compound as a well-documented, intermediate-toxicity reference standard against which to compare more potent or less potent analogs.

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